molecular formula C7H8O B561446 p-Cresol-d3 (methyl-d3) CAS No. 108561-00-8

p-Cresol-d3 (methyl-d3)

Cat. No.: B561446
CAS No.: 108561-00-8
M. Wt: 111.158
InChI Key: IWDCLRJOBJJRNH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Cresol-d3 can be synthesized through the isotopic labeling of p-cresol using deuterium. One common method involves the reaction of p-cresol with deuterium oxide (D2O) in the presence of a catalyst . The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms into the methyl group of p-cresol.

Industrial Production Methods: Industrial production of p-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity of the final product .

Mechanism of Action

The mechanism of action of p-Cresol-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to p-cresol but with altered kinetic isotope effects. This makes it useful in studying reaction mechanisms and metabolic pathways . p-Cresol-d3 can bind to plasma proteins and undergoes conjugation reactions, such as sulfation and glucuronidation, which are crucial for its metabolism and excretion .

Properties

IUPAC Name

4-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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